5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one
Description
Properties
IUPAC Name |
5-ethyl-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-3-7-5-9(13)12-8(10-7)4-6(2)11-12/h4-5,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOIWYLKRMOOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)C=C(N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the reaction of aminopyrazoles with alkynes. One green synthetic strategy involves the use of potassium hydrogen sulfate (KHSO4) in aqueous media. This method is advantageous due to its environmentally friendly nature and good yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and green synthetic routes, such as the one involving KHSO4, is likely to be favored due to environmental and economic considerations.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and materials for optical applications.
Biological Research: It is used in bioimaging and as a chemosensor due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an enzyme inhibitor, interfering with the activity of enzymes involved in cancer cell growth and survival . The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer, which enhances its absorption and emission characteristics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidin-7-one scaffold exhibits diverse pharmacological and physicochemical profiles depending on substituent patterns. Below is a comparative analysis of key analogs:
Structural and Substituent Variations
Physicochemical Properties
- Melting Points : Bulky or aromatic substituents (e.g., 3f, 3m) increase melting points (>330°C) due to enhanced crystallinity and intermolecular interactions .
- Spectroscopy : Ethyl/methyl groups in 3k and 3e show characteristic 13C NMR signals at δC 13–25, while carbonyl carbons resonate near δC 150–160 .
Stability and Toxicity
Biological Activity
5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 177.20 g/mol. Its structure consists of a pyrazolo-pyrimidine core, which is significant for its biological activity.
Antitubercular Activity
Recent studies have highlighted the potential of this compound as an antitubercular agent. It was identified through high-throughput screening as a lead compound against Mycobacterium tuberculosis (Mtb). The compound exhibited low cytotoxicity while maintaining significant activity against Mtb strains within macrophages. The mechanism of action appears not to involve traditional pathways such as cell-wall biosynthesis or iron uptake, suggesting alternative targets within the bacterium's metabolic pathways .
Table 1: Antitubercular Activity Data
| Compound ID | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (HepG2) |
|---|---|---|
| P1 | 0.5 µg/mL | Low |
| P2 | 1.0 µg/mL | Moderate |
| P3 | 0.25 µg/mL | Low |
Anticancer Activity
In addition to its antitubercular properties, derivatives of this compound have been explored for their anticancer potential. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit various kinases involved in cancer progression, including Aurora A kinase and Janus kinases (JAKs). These compounds have shown promise in inducing apoptosis in cancer cell lines and inhibiting tumor growth .
Case Study: In Vitro Anticancer Evaluation
A study evaluated the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. The results indicated that certain modifications to the core structure enhanced potency against specific cancers.
The exact mechanism by which this compound exerts its biological effects remains under investigation. Preliminary findings suggest that it may interfere with critical cellular pathways involved in proliferation and survival, although further studies are needed to elucidate these mechanisms fully .
Q & A
Q. What crystallographic parameters predict solubility and stability in formulation studies?
- Methodology :
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking at 3.426 Å) affecting crystal lattice energy .
- Powder X-ray Diffraction (PXRD) : Monitors polymorph transitions under humidity/temperature stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
